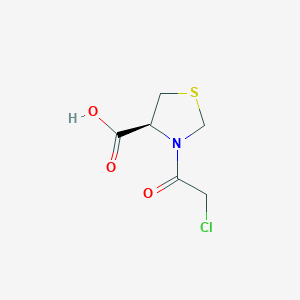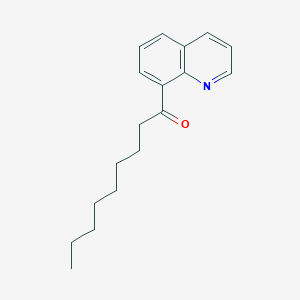
2-Hydrazinyl-4,5-diphenyl-1,3-selenazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-4,5-diphenyl-1,3-selenazole is a selenium-containing heterocyclic compound. Selenium, an element with properties similar to sulfur and oxygen, is essential in small amounts for human and animal health. The incorporation of selenium into heterocyclic compounds like this compound has garnered interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole typically involves the reaction of hydrazine derivatives with selenazole precursors. One common method includes the heteroannulation of hydrazino derivatives with orthoesters or carbon disulfide in pyridine, followed by S-alkylation . The reaction conditions often require acidic or basic media to facilitate the Dimroth rearrangement, leading to the formation of the selenazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized, leading to the formation of selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenazoles depending on the nucleophile used.
Scientific Research Applications
2-Hydrazinyl-4,5-diphenyl-1,3-selenazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole involves its interaction with various molecular targets:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
MAO Inhibition: It inhibits the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters.
Comparison with Similar Compounds
1,3-Thiazol-2-yl Hydrazones: These compounds share structural similarities with 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole and exhibit comparable biological activities.
Selenazofurin: Another selenium-containing heterocycle with notable pharmacological properties.
Uniqueness: this compound stands out due to its specific hydrazinyl and diphenyl substitutions, which confer unique chemical reactivity and biological activity. Its ability to act as a selective MAO inhibitor and its antioxidant properties make it a valuable compound for further research and development .
Properties
CAS No. |
73753-35-2 |
|---|---|
Molecular Formula |
C15H13N3Se |
Molecular Weight |
314.25 g/mol |
IUPAC Name |
(4,5-diphenyl-1,3-selenazol-2-yl)hydrazine |
InChI |
InChI=1S/C15H13N3Se/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18) |
InChI Key |
MHOWFMDISFAHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([Se]C(=N2)NN)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


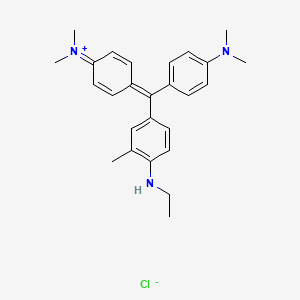
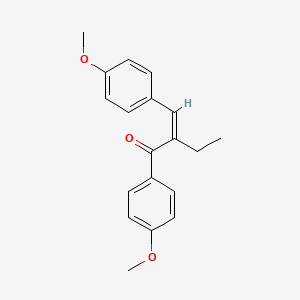
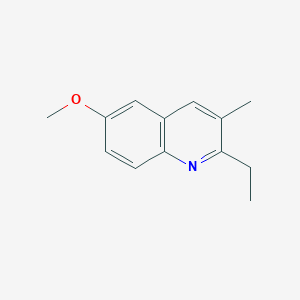
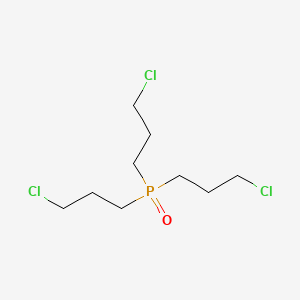
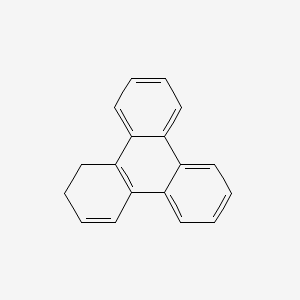
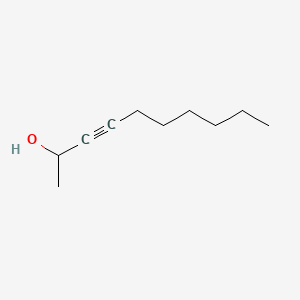
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
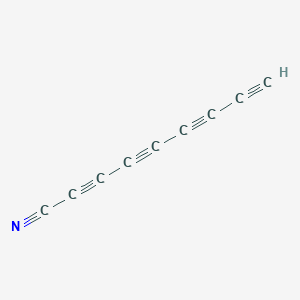


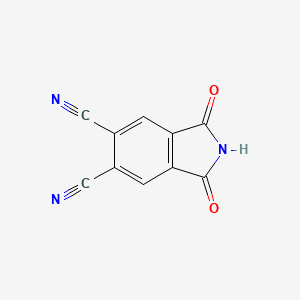
![10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one](/img/structure/B14467952.png)
